molecular formula C17H12BrFN4O2S2 B2634272 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389072-59-7

2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2634272
CAS RN: 389072-59-7
M. Wt: 467.33
InChI Key: BUCZGTOMBMUORQ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromine atom and a fluorine atom, and the amide group is further substituted with a complex group containing a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of the benzene ring and the thiadiazole ring. The bromine and fluorine atoms would add to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a benzamide derivative, this compound would likely have similar properties to other benzamides, such as being solid at room temperature and being soluble in organic solvents .

Scientific Research Applications

Synthesis and Potential Antitumor and Antioxidant Agents

Researchers have developed methods for synthesizing new fused and binary 1,3,4‐thiadiazoles, including compounds related to the specified chemical structure, as potential antitumor and antioxidant agents. These compounds have been evaluated for their efficacy against certain cancer cells, demonstrating the potential for therapeutic applications in cancer treatment (Hamama et al., 2013).

Photosensitizers for Photodynamic Therapy

Another study focused on the synthesis of zinc phthalocyanine derivatives containing 1,3,4-thiadiazole, which exhibit high singlet oxygen quantum yield. These compounds are considered promising for photodynamic therapy, a treatment modality for cancer that involves light-sensitive compounds (Pişkin et al., 2020).

Anticancer Activity and Docking Studies

The microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising anticancer activity. A docking study suggests a probable mechanism of action for these compounds, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Noncovalent Interactions and Molecular Structure Analysis

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the compound , has provided insights into the nature of noncovalent interactions in these molecules. This includes analysis through crystallography and quantum theory, offering valuable information for the design of molecular structures with desired properties (El-Emam et al., 2020).

Future Directions

The study of benzamide derivatives is a active area of research, particularly in the field of medicinal chemistry, where these compounds are often studied for their potential therapeutic effects. Future research on this specific compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity .

properties

IUPAC Name

2-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-11-6-2-1-5-10(11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-8-4-3-7-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCZGTOMBMUORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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